molecular formula C11H18N2O2S B2818029 3-(Piperidine-1-carbonyl)-1,4-thiazepan-5-one CAS No. 1396556-51-6

3-(Piperidine-1-carbonyl)-1,4-thiazepan-5-one

Cat. No.: B2818029
CAS No.: 1396556-51-6
M. Wt: 242.34
InChI Key: ZUYTZGMPCIINOP-UHFFFAOYSA-N
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Description

3-(Piperidine-1-carbonyl)-1,4-thiazepan-5-one is a useful research compound. Its molecular formula is C11H18N2O2S and its molecular weight is 242.34. The purity is usually 95%.
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Scientific Research Applications

Metabolism and Pharmacokinetics

3-(Piperidine-1-carbonyl)-1,4-thiazepan-5-one, as part of compounds like SB-649868, demonstrates significant roles in metabolism and pharmacokinetics. The compound SB-649868 is an orexin 1 and 2 receptor antagonist being studied for treating insomnia. It is extensively metabolized in the body, with its elimination primarily through feces, and to a lesser extent, urine. Notably, its metabolism involves oxidation of the benzofuran ring, leading to various metabolites. The compound also exhibits a notably longer half-life for plasma radioactivity compared to the unchanged SB-649868, indicating the presence of slowly cleared metabolites. The study of the disposition of this compound reveals insights into its metabolic pathways and the role of its metabolites in drug elimination and effectiveness (Renzulli et al., 2011).

Receptor Occupancy and Drug Development

The compound's relevance extends to drug development, particularly in the field of receptor occupancy and therapeutic applications. For instance, in the study of the 5-Hydroxytryptamine1A (5-HT(1A)) receptors, a critical component in the pathophysiology and treatment of anxiety and depression, derivatives of this compound have been employed. This highlights its potential in developing treatments for mental health conditions, as these receptors are targets for novel drug development (Rabiner et al., 2002).

Enhancing Bioavailability and Nutrient Absorption

The compound's derivatives are also instrumental in enhancing the bioavailability and absorption of nutrients and medications. Piperine, a derivative, has been shown to improve the absorption of iron when co-administered with it. This application is particularly beneficial in physically active individuals, where maintaining adequate iron levels is crucial for performance and recovery. The bioavailability enhancement properties of piperine represent a significant advancement in nutritional supplementation and therapy (Fernández-Lázaro et al., 2020).

Role in Disease Treatment and Management

Further applications are seen in disease treatment and management. The compound's derivatives, through their actions on various receptors and metabolic pathways, play roles in managing conditions like Parkinson's disease, HIV, and other significant health issues. These derivatives contribute to understanding disease mechanisms and developing therapeutic strategies, underscoring the compound's versatility and importance in medical research (Langston et al., 1983), (Balani et al., 1995).

Properties

IUPAC Name

3-(piperidine-1-carbonyl)-1,4-thiazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S/c14-10-4-7-16-8-9(12-10)11(15)13-5-2-1-3-6-13/h9H,1-8H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUYTZGMPCIINOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CSCCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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